molecular formula C19H9Cl2N8Na3O9S2 B15188317 Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 22961-46-2

Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15188317
CAS No.: 22961-46-2
M. Wt: 697.3 g/mol
InChI Key: RHHJXTGDVDXBLV-UHFFFAOYSA-K
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Description

Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS: 1934-21-0) is a synthetic azo dye approved as a food additive. Its structure features a pyrazole core conjugated with a dichlorotriazine group and sulfonate moieties, contributing to its water solubility and stability . The compound is synthesized via diazotization and coupling reactions, often involving 4-aminobenzenesulfonic acid and pyrazoline-carboxylic acid derivatives . It is primarily used in the food industry due to its bright coloration and resistance to degradation under varying pH and temperature conditions.

Properties

CAS No.

22961-46-2

Molecular Formula

C19H9Cl2N8Na3O9S2

Molecular Weight

697.3 g/mol

IUPAC Name

trisodium;4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C19H12Cl2N8O9S2.3Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;;/q;3*+1/p-3

InChI Key

RHHJXTGDVDXBLV-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to monitor the reaction parameters and product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications .

Scientific Research Applications

Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects through various molecular interactions:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dichlorotriazine substituent and dual sulfonate groups. Below is a comparative analysis with structurally related azo dyes and heterocyclic derivatives:

Compound Name CAS Number Molecular Formula Key Functional Groups Solubility (CMC) Biological Activity Tanimoto Similarity Index
Target Compound 1934-21-0 C₁₆H₁₉N₄Na₃O₉S₂ Azo, pyrazole, dichlorotriazine, sulfonate High (data not reported) None reported Reference (100%)
Sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulfonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulfonate 72828-87-6 C₂₄H₂₂N₅NaO₆S₂ Azo, pyrazole, sulfonamide, sulfonate Moderate (CMC ~3–8 mM)* Antimicrobial potential (inferred) ~65–70%
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile N/A C₁₉H₁₂F₂N₆ Pyrazole, triazole, nitrile, fluoroalkyl Low Neuroprotective activity ~50–60%
SAHA (Suberoylanilide hydroxamic acid) 149647-78-9 C₁₄H₂₀N₂O₃ Hydroxamate, anilide Moderate HDAC inhibitor ~70% (vs. aglaithioduline)

*CMC values for quaternary ammonium analogs (e.g., BAC-C12) range from 0.4–8.3 mM, as determined via spectrofluorometry and tensiometry .

Key Differences and Implications

Dichlorotriazine Group : The target compound’s dichlorotriazine moiety enhances electrophilic reactivity, enabling covalent binding to fabrics or biomolecules—a feature absent in simpler azo dyes like the sodium benzenesulfonate derivative .

Sulfonate Density: Dual sulfonate groups improve aqueous solubility compared to mono-sulfonated analogs (e.g., ’s compound), making it preferable for food applications .

Biological Activity : Unlike SAHA (a histone deacetylase inhibitor) or triazole-pyrazole hybrids (neuroprotective agents), the target compound lacks reported bioactivity, emphasizing its industrial over pharmaceutical utility .

Similarity Assessment Methods

  • Tanimoto Coefficient : Widely used for fingerprint-based similarity indexing. The target compound’s structural complexity reduces its similarity (<70%) to most pharmaceuticals but aligns with sulfonated azo dyes .
  • SHELX Refinement: Crystallographic analysis via SHELXL reveals precise bond lengths and angles, distinguishing its planar azo-pyrazole system from non-planar triazole hybrids .

Biological Activity

Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as an azo dye, is a synthetic compound widely used in various industrial applications, particularly in textiles. This article explores its biological activity, including its effects on human health and the environment.

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C27H20Cl2N8O9S3Na3
  • Molecular Weight : 833.5424 g/mol
  • CAS Number : 85631-75-0

Biological Activity Overview

Azo dyes are known for their vibrant colors and stability; however, they also possess significant biological activities that can impact both human health and environmental systems.

Toxicological Effects

Research indicates that azo dyes can undergo metabolic reduction in the human intestine, leading to the formation of potentially harmful aromatic amines. These metabolites have been associated with carcinogenic properties.

Key Findings:

  • Azo Dye Reduction : Bacterial azoreductases play a crucial role in the reduction of azo dyes in vivo. For instance, Enterococcus faecalis expresses azoreductase enzymes that enhance the reduction rates of various azo dyes significantly .
  • Carcinogenic Risk : The metabolites produced from azo dye reduction have been linked to increased cancer risks due to their mutagenic properties .

Environmental Impact

The persistence of azo dyes in wastewater poses a significant environmental challenge. Their resistance to biodegradation leads to accumulation in aquatic ecosystems, affecting biodiversity and water quality.

Case Studies:

  • A study on Clostridium perfringens demonstrated that this bacterium can reduce azo dyes through its azoreductase enzyme (AzoC), which transforms these compounds into less harmful substances but also releases carcinogenic amines .
  • Research has shown that the presence of azo dyes can alter microbial community structures in wastewater treatment plants, impacting overall treatment efficacy and leading to increased toxicity in effluents .

The biological activity of this compound primarily involves:

  • Enzymatic Reduction : The enzymatic action of azoreductases reduces the azo bond (-N=N-) to amines, altering the dye's properties and potential toxicity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to azo dyes may induce oxidative stress in cells due to ROS generation, leading to cellular damage and apoptosis .

Data Tables

Parameter Value
Molecular FormulaC27H20Cl2N8O9S3Na3
Molecular Weight833.5424 g/mol
CAS Number85631-75-0
Toxicity ClassPotential carcinogen
Environmental PersistenceHigh

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